2-({1-[5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({1-[5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine is a complex organic compound that features a pyridine ring, an oxazole ring, a piperidine ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine typically involves multiple steps, starting with the preparation of the individual ring systems. The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis. The oxazole ring is often prepared via cyclization reactions involving nitriles and aldehydes. The piperidine ring can be synthesized through hydrogenation of pyridine derivatives. Finally, the pyrimidine ring is typically synthesized through condensation reactions involving amidines and β-dicarbonyl compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-({1-[5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine and pyrimidine rings, often using reagents such as sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or lithium diisopropylamide in anhydrous conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.
Scientific Research Applications
2-({1-[5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-({1-[5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and inhibit their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-3-yl)-1,2-oxazole: Shares the pyridine and oxazole rings but lacks the piperidine and pyrimidine rings.
4-(Trifluoromethyl)pyrimidine: Contains the pyrimidine ring with a trifluoromethyl group but lacks the other ring systems.
Uniqueness
2-({1-[5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine is unique due to its combination of multiple ring systems and functional groups, which confer specific chemical and biological properties that are not found in simpler compounds.
Properties
IUPAC Name |
(5-pyridin-3-yl-1,2-oxazol-3-yl)-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N5O3/c20-19(21,22)16-3-7-24-18(25-16)29-13-4-8-27(9-5-13)17(28)14-10-15(30-26-14)12-2-1-6-23-11-12/h1-3,6-7,10-11,13H,4-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSRNXQRJYTQRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CC(=N2)C(F)(F)F)C(=O)C3=NOC(=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.